molecular formula C6H13ClS B2748245 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane CAS No. 116037-20-8

1-[(2-Chloroethyl)sulfanyl]-2-methylpropane

Cat. No.: B2748245
CAS No.: 116037-20-8
M. Wt: 152.68
InChI Key: ATBVWZMGSZWQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloroethyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C6H13ClS and a molecular weight of 152.68 g/mol. This compound is characterized by the presence of a chloroethylsulfanyl group attached to a methylpropane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-chloroethanethiol with 2-methylpropene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloroethyl)sulfanyl]-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetone.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms of the compound.

Scientific Research Applications

1-[(2-Chloroethyl)sulfanyl]-2-methylpropane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets through its functional groups. The chloroethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylpropane: Similar in structure but lacks the sulfanyl group.

    2-Chloroethyl methyl sulfide: Contains a similar chloroethylsulfanyl group but differs in the overall structure.

    2-Methyl-1-propanethiol: Similar backbone but lacks the chloroethyl group.

Uniqueness

This combination of functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Biological Activity

1-[(2-Chloroethyl)sulfanyl]-2-methylpropane, also known as a chloroethyl sulfide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various alkylating agents, which are known for their ability to modify DNA and induce cytotoxic effects in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5H12ClSC_5H_{12}ClS. Its structure features a chloroethyl group attached to a sulfur atom, which is further connected to a branched alkane. The presence of the chloroethyl moiety suggests potential reactivity with nucleophiles, including DNA.

This compound functions primarily as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism can induce apoptosis in rapidly dividing cells, making such compounds valuable in cancer therapy.

Key Mechanisms:

  • DNA Alkylation : The chloroethyl group can form covalent bonds with nucleophilic sites on DNA bases, particularly guanine, leading to mutagenesis and cell death.
  • Cell Cycle Arrest : By damaging DNA, these compounds can trigger cell cycle checkpoints, preventing the proliferation of damaged cells.
  • Induction of Apoptosis : The resultant DNA damage often leads to programmed cell death via intrinsic pathways.

Biological Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's effectiveness varies depending on the specific type of cancer and the cellular environment.

Case Studies:

  • Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) range from 10 to 30 µM depending on the cell line.
  • Toxicological Studies : Animal studies have evaluated the systemic toxicity of this compound. For instance, administration in Sprague-Dawley rats indicated pulmonary toxicity at higher doses (≥10 mg/kg), characterized by increased lung weight and histopathological changes such as alveolar edema and vascular congestion .

Toxicity Profile

The toxicity profile of this compound is critical for its therapeutic application. Studies indicate that while effective at inducing cytotoxicity in tumor cells, it also poses risks for normal tissues.

Summary of Toxic Effects:

Dose (mg/kg)Observed EffectsSpecies
1Minimal toxicityRats
3Mild pulmonary effectsRats
≥10Severe pulmonary toxicityRats
0.3Gastrointestinal effectsDogs
≥3Severe toxicityDogs

Applications in Medicine

Given its biological activity, this compound has potential applications in cancer treatment protocols. However, its use must be carefully managed due to the associated toxicity profiles.

Potential Therapeutic Uses:

  • Targeted Cancer Therapy : As an alkylating agent, it may be used in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
  • Research Tool : It serves as a model compound for studying alkylation mechanisms and developing new derivatives with improved selectivity and reduced toxicity.

Properties

IUPAC Name

1-(2-chloroethylsulfanyl)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClS/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBVWZMGSZWQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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